3-hydroxy-3-phenyl-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide
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Description
3-hydroxy-3-phenyl-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a useful research compound. Its molecular formula is C19H21BrN2OS and its molecular weight is 405.35. The purity is usually 95%.
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Scientific Research Applications
Synthetic Approaches and Chemical Properties
Research on related compounds has focused on synthetic methodologies and characterizing their chemical properties. For instance, the synthesis and study of imidazo[2,1-b]thiazolium bromides have been explored for their analgesic and anti-inflammatory activities, indicating the therapeutic potential of this compound class (Chumakov et al., 1999). Moreover, the development of new pyrimidine derivatives via Multicomponent Cyclocondensation Reactions (MCRs) and their evaluation for antioxidant properties suggest a pathway for designing compounds with specific biological activities (Akbas et al., 2018).
Biological Activities
Investigations into the biological activities of similar compounds have revealed a range of potential applications. The antimicrobial and antitubercular activities of new imidazo[2,1-b]thiazole derivatives synthesized via a green methodology highlight the potential of these compounds in treating infectious diseases (Vekariya et al., 2017). Additionally, the study of 2-substituted imidazole derivatives for their antimicrobial activities further supports the role of imidazole and thiazole derivatives in developing new antimicrobials (Salman et al., 2015).
Material Science Applications
On the materials science front, the synthesis of mononuclear bisthienylethene-cobalt(II) complexes and their unique properties, such as slow magnetic relaxation and photochromic behavior, open avenues for the application of imidazo[2,1-b]thiazole derivatives in the development of functional materials (Cao et al., 2015).
properties
IUPAC Name |
1-(2-methylphenyl)-3-phenyl-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N2OS.BrH/c1-15-8-5-6-11-17(15)20-14-19(22,16-9-3-2-4-10-16)21-12-7-13-23-18(20)21;/h2-6,8-11,22H,7,12-14H2,1H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOQVHATCSZIPJ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC([N+]3=C2SCCC3)(C4=CC=CC=C4)O.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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